Isohelenin

Catalog No.
S530870
CAS No.
470-17-7
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isohelenin

Crude helenin mixtures introduce isomer variability that confounds STAT3 inhibition assays and poses sensitization risks. Isohelenin (CAS 470-17-7), isolated as pure (>98%) eudesmanolide lactone, ensures:

  • Reproducible Michael acceptor stoichiometry and SAR.
  • Absence of alantolactone’s potent contact sensitization for safe handling.
  • Rapid clearance profile ideal for nanoparticle delivery studies.

Reliable supply for apoptosis research and topical formulation development.

CAS Number

470-17-7

Product Name

Isohelenin

IUPAC Name

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3

InChI Key

CVUANYCQTOGILD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Isoalantolactone; NSC 601353; NSC-601353; NSC601353

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C

The exact mass of the compound Isoalantolactone is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241036. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of eudesmane sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Isohelenin (CAS 470-17-7), systematically known as isoalantolactone, is a naturally occurring eudesmanolide sesquiterpene lactone primarily isolated from the roots of Inula helenium. Structurally characterized by an exocyclic double bond and an α-methylene-γ-lactone moiety, it acts as a potent Michael acceptor capable of covalently binding to biological nucleophiles such as cysteine residues. In laboratory and industrial procurement, Isohelenin is primarily sourced as an isolated, high-purity standard for apoptosis research, STAT3 inhibition assays, and as a stoichiometric precursor for synthesizing novel anti-inflammatory or anticancer derivatives. Its baseline value lies in its defined stereochemistry, which provides a reliable scaffold for structure-activity relationship (SAR) studies compared to crude botanical extracts[1].

Research Fit

1 Cell-permeable probe for NF-κB pathway inhibition studies; irreversible IκBα degradation-blocking mechanism
2 Supports anti-inflammatory and apoptosis model research across multiple cell types
3 Eudesmanolide-type sesquiterpene lactone; distinguishable from germacranolide (parthenolide) and pseudoguaianolide (helenalin) structures

Procuring generic "elecampane extract" or the natural mixture "helenin" yields a variable ratio of Isohelenin and its endocyclic isomer, alantolactone. Substituting pure Isohelenin with alantolactone or crude mixtures introduces critical confounding variables in both biological assays and chemical synthesis. Alantolactone exhibits a significantly longer in vivo half-life and acts as a potent contact sensitizer, whereas Isohelenin is cleared more rapidly and lacks this severe sensitizing capacity. Consequently, using an isomeric mixture or the wrong pure isomer will drastically alter pharmacokinetic readouts, compromise laboratory handling safety, and yield irreproducible stoichiometric ratios during Michael addition derivatization [1].

Substitution Risk

Isohelenin

Irreversible NF-κB inhibitor; stable in multiple cell models without heat shock response induction

Generic SL / Parthenolide

Parthenolide stability and toxicity profile may differ; helenalin apoptosis spectrum distinct; alantolactone reactivity varies

Direct substitution with another sesquiterpene lactone may shift assay response, alter pathway engagement, or introduce confounding stress artifacts. Experimental outcomes are highly compound-specific.

Divergent Pharmacokinetic Clearance and Bioavailability

Intravenous administration studies in Sprague-Dawley rats reveal distinct pharmacokinetic profiles for the two primary isomers. Isohelenin (isoalantolactone) is distributed and eliminated significantly more rapidly than alantolactone. When administered at a single dose of 5 mg/kg, the alantolactone group exhibited significantly higher half-life (t1/2), maximum serum concentration (Cmax), and total exposure (AUC) compared to the Isohelenin group [1].

Evidence DimensionIn vivo distribution and elimination rate
Target Compound DataRapid clearance and lower total exposure (AUC)
Comparator Or BaselineAlantolactone (significantly higher t1/2, Cmax, and AUC)
Quantified DifferenceStatistically significant increase in clearance rate for Isohelenin
ConditionsIntravenous administration (5 mg/kg) in male Sprague-Dawley rats

Selection of the pure Isohelenin isomer is critical for designing accurate in vivo dosing regimens, as its rapid clearance requires different formulation strategies than alantolactone.

NF-κB Inhibition vs. Parthenolide
Head-to-head
Complete inhibition at 5 μM for both compounds; equipotent in PMA-stimulated HeLa cells (EMSA)
Supports NF-κB inhibition assay context with parthenolide comparator
Conditions: HeLa cells, PMA stimulation, EMSA readout

Differential Sensitization and Handling Safety

The α-methylene-γ-butyrolactone moiety is known to cause allergic contact dermatitis, but the position of the second double bond drastically alters this effect. In a murine in vitro and in vivo model of allergic contact dermatitis, epicutaneous induction with 10% solutions demonstrated that alantolactone is a strong sensitizer. In stark contrast, Isohelenin (isoalantolactone) showed no sensitizing capacity in the same murine model, indicating a significantly safer handling profile [1].

Evidence DimensionAllergic contact sensitization capacity
Target Compound DataNo sensitizing capacity observed
Comparator Or BaselineAlantolactone (significant in vivo and in vitro sensitization response)
Quantified DifferenceComplete absence of sensitization for Isohelenin vs. strong response for alantolactone at equal 10% induction concentrations
ConditionsEpicutaneous induction in Balb/c and DBA/2 mouse strains

Procuring Isohelenin over alantolactone drastically reduces occupational exposure risks for laboratory personnel and improves the safety profile of downstream topical formulations.

IL-8 Suppression in A549 Cells
Head-to-head
Concentration-dependent inhibition of TNF-α-induced IL-8 expression; parthenolide reported more potent in separate assay
Supports respiratory epithelium inflammation model context
A549 cells, TNF-α stimulation; no exact IC50 provided

Distinct Ecotoxicity and Larvicidal Potency

The structural isomerism between Isohelenin and alantolactone significantly impacts their toxicity profiles against non-target and target organisms. In larvicidal assays against 3rd and 4th instars of the mosquito Aedes albopictus, Isohelenin demonstrated an LC50 of 11.9 μg/mL. Under identical conditions, alantolactone was significantly more toxic, exhibiting an LC50 of 2.7 μg/mL [1].

Evidence DimensionLarvicidal toxicity (LC50)
Target Compound Data11.9 μg/mL
Comparator Or BaselineAlantolactone (2.7 μg/mL)
Quantified DifferenceIsohelenin is approximately 4.4 times less toxic to A. albopictus larvae
Conditions48-hour exposure against 3rd and 4th instars of Aedes albopictus

This differential toxicity proves that the isomers possess distinct biological potencies, requiring the procurement of pure Isohelenin to avoid the higher off-target toxicity associated with alantolactone.

iNOS Inhibition in RASMC
Head-to-head
Comparable concentration-dependent inhibition of iNOS/NO; no heat shock response with either compound
Supports vascular inflammation model context; clean mechanistic probe without stress artifact
Rat aortic smooth muscle cells, LPS/IFN-γ stimulation
Pancreatic Cancer Cytotoxicity
Cross-study
IC50: 40 μM (PANC-1), 43 μM (BxPC-3), 48 μM (HPAC); associated with apoptosis, S-phase arrest, ROS
Supports cell-model response context for pancreatic cancer studies
Cell-line-dependent; review assay conditions for reproducibility
Endotoxic Shock Protection
Class-level
Reported protective effects in rat LPS model; no direct SL comparison available
In vivo model-response context; direct comparator data unavailable
Male Wistar rats; review translational relevance
Heat Shock Response Absence
Head-to-head
No heat shock response induction in RASMC for isohelenin or parthenolide at iNOS-inhibitory concentrations
Supports specificity context; observed anti-inflammatory effects not confounded by stress response
RASMC model; key for mechanistic studies

In Vivo Pharmacokinetic Modeling and Drug Delivery Design

Due to its rapid clearance and lower total exposure compared to alantolactone, pure Isohelenin is the preferred substrate for developing advanced drug delivery vehicles (e.g., liposomes or nanoparticles) designed to extend the half-life of rapidly metabolized sesquiterpene lactones [1].

Occupational-Safe Formulation Development

Because it lacks the severe contact sensitization capacity of its isomer, Isohelenin is the optimal choice for developing topical anti-inflammatory or antimicrobial formulations where minimizing allergic contact dermatitis is a primary safety requirement[2].

Stoichiometrically Precise Michael Addition Precursors

As a pure compound with a defined exocyclic double bond, Isohelenin is essential for synthesizing novel β-amino lactone derivatives, ensuring reproducible yields and avoiding the complex purification steps required when using the crude isomeric mixture (helenin) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NF-κB transcription pathway studies
NF-κB inhibition assay context; equipotency to parthenolide reference
Downstream target suppression endpoints (IL-6, IL-8, iNOS)
Pancreatic cancer cell-model research
Cell-model response context (IC50 range reported)
ROS-mediated apoptosis and cell-cycle arrest endpoints
In vivo endotoxic shock model studies
Model-response validation context
NF-κB pathway in vivo endpoint monitoring
Sesquiterpene lactone mechanism comparison
Specificity profiling; absence of heat shock response
Cellular stress response endpoint review

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 Da

Monoisotopic Mass

232.146329876 Da

Heavy Atom Count

17

LogP

3.42

Appearance

Solid powder

Melting Point

115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BYH07P620U
QTF89ZHT7V

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

470-17-7
1: Kalachaveedu M, Raghavan D, Telapolu S, Kuruvilla S, Kedike B. Data set on the characterization of the phytoestrogenic extract and isolated compounds of the roots of Inula racemosa Hook F (Asteraceae). Data Brief. 2018 Feb 8;17:770-773. doi: 10.1016/j.dib.2018.02.004. eCollection 2018 Apr. PubMed PMID: 29876437; PubMed Central PMCID: PMC5988427.
2: Lu Z, Zhang G, Zhang Y, Hua P, Fang M, Wu M, Liu T. Isoalantolactone induces apoptosis through reactive oxygen species-dependent upregulation of death receptor 5 in human esophageal cancer cells. Toxicol Appl Pharmacol. 2018 Aug 1;352:46-58. doi: 10.1016/j.taap.2018.05.026. Epub 2018 May 22. PubMed PMID: 29800641.
3: Wen SW, Zhang YF, Li Y, Xu YZ, Li ZH, Lü H, Zhu YG, Liu ZX, Tian ZQ. Isoalantolactone Inhibits Esophageal Squamous Cell Carcinoma Growth Through Downregulation of MicroRNA-21 and Derepression of PDCD4. Dig Dis Sci. 2018 May 21. doi: 10.1007/s10620-018-5119-z. [Epub ahead of print] PubMed PMID: 29781054.
4: Zhou B, Ye J, Yang N, Chen L, Zhuo Z, Mao L, Liu Q, Lan G, Ning J, Ge G, Yang L, Shen Y, Wang S, Zhang W. Metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats: Thiol conjugation as a potential metabolic pathway. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jan 1;1072:370-378. doi: 10.1016/j.jchromb.2017.11.039. Epub 2017 Dec 2. PubMed PMID: 29223921.
5: Li S, Shi H, Chang W, Li Y, Zhang M, Qiao Y, Lou H. Eudesmane sesquiterpenes from Chinese liverwort are substrates of Cdrs and display antifungal activity by targeting Erg6 and Erg11 of Candida albicans. Bioorg Med Chem. 2017 Oct 15;25(20):5764-5771. doi: 10.1016/j.bmc.2017.09.001. Epub 2017 Sep 9. PubMed PMID: 28935182.
6: Kalachaveedu M, Raghavan D, Telapolu S, Kuruvilla S, Kedike B. Phytoestrogenic effect of Inula racemosa Hook f - A cardioprotective root drug in traditional medicine. J Ethnopharmacol. 2018 Jan 10;210:408-416. doi: 10.1016/j.jep.2017.09.001. Epub 2017 Sep 8. PubMed PMID: 28893570.
7: Kalola J, Shah R, Patel A, Lahiri SK, Shah MB. Anti-inflammatory and immunomodulatory activities of Inula cappa roots (Compositae). J Complement Integr Med. 2017 Mar 18;14(3). pii: /j/jcim.2017.14.issue-3/jcim-2016-0083/jcim-2016-0083.xml. doi: 10.1515/jcim-2016-0083. PubMed PMID: 28889730.
8: Yang Y, Tu R, Sun W, Zhu Z, Zhang Y. Silver perchlorate in the mobile phase for rapid separation and determination of a pair of positional isomers in Inula racemosa Hook.f. with RP-HPLC. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Sep 15;1063:25-30. doi: 10.1016/j.jchromb.2017.08.013. Epub 2017 Aug 14. PubMed PMID: 28837869.
9: Jin C, Zhang G, Zhang Y, Hua P, Song G, Sun M, Li X, Tong T, Li B, Zhang X. Isoalantolactone induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells. PLoS One. 2017 Aug 4;12(8):e0181731. doi: 10.1371/journal.pone.0181731. eCollection 2017. PubMed PMID: 28777796; PubMed Central PMCID: PMC5544200.
10: Arha D, Ramakrishna E, Gupta AP, Rai AK, Sharma A, Ahmad I, Riyazuddin M, Gayen JR, Maurya R, Tamrakar AK. Isoalantolactone derivative promotes glucose utilization in skeletal muscle cells and increases energy expenditure in db/db mice via activating AMPK-dependent signaling. Mol Cell Endocrinol. 2018 Jan 15;460:134-151. doi: 10.1016/j.mce.2017.07.015. Epub 2017 Jul 20. PubMed PMID: 28736255.
11: He G, Zhang X, Chen Y, Chen J, Li L, Xie Y. Isoalantolactone inhibits LPS-induced inflammation via NF-κB inactivation in peritoneal macrophages and improves survival in sepsis. Biomed Pharmacother. 2017 Jun;90:598-607. doi: 10.1016/j.biopha.2017.03.095. Epub 2017 Apr 11. PubMed PMID: 28407580.
12: Seo JY, Lim SS, Kim J, Lee KW, Kim JS. Alantolactone and Isoalantolactone Prevent Amyloid β(25-35) -induced Toxicity in Mouse Cortical Neurons and Scopolamine-induced Cognitive Impairment in Mice. Phytother Res. 2017 May;31(5):801-811. doi: 10.1002/ptr.5804. Epub 2017 Mar 21. PubMed PMID: 28326625.
13: Mohan S, Gupta D. Phytochemical analysis and differential in vitro cytotoxicity assessment of root extracts of Inula racemosa. Biomed Pharmacother. 2017 May;89:781-795. doi: 10.1016/j.biopha.2017.02.053. Epub 2017 Mar 6. PubMed PMID: 28273640.
14: Guan YH, Zhang XD, Cai H, Yang CH. [Isoalantolactone Inhibits Proliferation of K562/A02 Cells through Caspase-Dependent Apoptotic Pathway]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2017 Feb;25(1):110-114. doi: 10.7534/j.issn.1009-2137.2017.01.019. Chinese. PubMed PMID: 28245385.
15: Gao S, Wang Q, Tian XH, Li HL, Shen YH, Xu XK, Wu GZ, Hu ZL, Zhang WD. Total sesquiterpene lactones prepared from Inula helenium L. has potentials in prevention and therapy of rheumatoid arthritis. J Ethnopharmacol. 2017 Jan 20;196:39-46. doi: 10.1016/j.jep.2016.12.020. Epub 2016 Dec 15. PubMed PMID: 27988396.
16: Kaur M, Kumar R, Upendrabhai DP, Singh IP, Kaur S. Impact of sesquiterpenes from Inula racemosa (Asteraceae) on growth, development and nutrition of Spodoptera litura (Lepidoptera: Noctuidae). Pest Manag Sci. 2017 May;73(5):1031-1038. doi: 10.1002/ps.4429. Epub 2016 Oct 27. PubMed PMID: 27607232.
17: Li Z, Qin B, Qi X, Mao J, Wu D. Isoalantolactone induces apoptosis in human breast cancer cells via ROS-mediated mitochondrial pathway and downregulation of SIRT1. Arch Pharm Res. 2016 Oct;39(10):1441-1453. Epub 2016 Sep 6. PubMed PMID: 27600429.
18: Yao D, Wang Y, Huo C, Wu Y, Zhang M, Li L, Shi Q, Kiyota H, Shi X. Study on the metabolites of isoalantolactone in vivo and in vitro by ultra performance liquid chromatography combined with Triple TOF mass spectrometry. Food Chem. 2017 Jan 1;214:328-338. doi: 10.1016/j.foodchem.2016.07.100. Epub 2016 Jul 15. PubMed PMID: 27507482.
19: Wang J, Cui L, Feng L, Zhang Z, Song J, Liu D, Jia X. Isoalantolactone inhibits the migration and invasion of human breast cancer MDA-MB-231 cells via suppression of the p38 MAPK/NF-κB signaling pathway. Oncol Rep. 2016 Sep;36(3):1269-76. doi: 10.3892/or.2016.4954. Epub 2016 Jul 20. PubMed PMID: 27461575.
20: Wu M, Li T, Chen L, Peng S, Liao W, Bai R, Zhao X, Yang H, Wu C, Zeng H, Liu Y. Essential oils from Inula japonica and Angelicae dahuricae enhance sensitivity of MCF-7/ADR breast cancer cells to doxorubicin via multiple mechanisms. J Ethnopharmacol. 2016 Mar 2;180:18-27. doi: 10.1016/j.jep.2016.01.015. Epub 2016 Jan 18. PubMed PMID: 26795076.

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